molecular formula C8H14ClN3 B1408400 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride CAS No. 1949816-60-7

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride

Cat. No.: B1408400
CAS No.: 1949816-60-7
M. Wt: 187.67 g/mol
InChI Key: FXUHUBXVFNMKLU-UHFFFAOYSA-N
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Description

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a pyrazolo[1,5-a]pyridine core fused with a tetrahydropyridine ring and a methanamine substituent. Its hydrochloride salt form enhances stability and solubility for industrial and pharmaceutical applications. Key properties include:

  • Molecular formula: C₈H₁₀ClN₃
  • Molecular weight: 183.64 g/mol
  • LogP: 2.295 (indicating moderate lipophilicity)
  • PSA: 43.32 Ų (polar surface area, relevant for membrane permeability) .
    The base compound (CAS 928754-10-3) has a molecular weight of 151.21 g/mol (C₈H₁₃N₃), while the hydrochloride salt (CAS 1351659-25-0) is widely used in agrochemicals, active pharmaceutical ingredients (APIs), and chemical intermediates .

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-5-7-6-10-11-4-2-1-3-8(7)11;/h6H,1-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUHUBXVFNMKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CN)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949816-60-7
Record name Pyrazolo[1,5-a]pyridine-3-methanamine, 4,5,6,7-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Step 1: Amido Protecting Reaction

  • Starting Material: 5-amino-1H-pyrazoles
  • Reagent: tert-Butyl dicarbonate (Boc anhydride)
  • Solvent: Methylene dichloride
  • Conditions: Room temperature, stirring for approximately 12 hours
  • Outcome: Formation of 1H-pyrazoles-5-t-butyl carbamate (intermediate 2)

Step 2: Nucleophilic Substitution with 1,3-Dibromopropane

  • Intermediate: Protected pyrazole (from Step 1)
  • Reagent: 1,3-dibromopropane
  • Base: Salt of wormwood (e.g., potassium carbonate or similar)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Reflux for about 18 hours
  • Outcome: Formation of 1-(3-bromopropyl)-1H-pyrazoles-5-t-butyl carbamate (intermediate 3)

Step 3: Deprotection to Obtain Amino Derivative

  • Intermediate: Brominated protected pyrazole
  • Reagent: Hydrogen chloride in methylene dichloride
  • Conditions: 0°C, stirred for 24 hours
  • Outcome: Removal of Boc group, yielding 1-(3-bromopropyl)-1H-pyrazoles-5-amine (intermediate 4)

Step 4: Ring Closure to Form Tetrahydropyrazolopyridine

Step 5: Functionalization to the Methanamine Derivative

  • The final step involves converting the tetrahydropyrazolopyridine into the methanamine hydrochloride salt, which may involve reduction or amination strategies, followed by salt formation with hydrochloric acid to obtain the hydrochloride salt.

Data Table Summarizing Key Reaction Conditions and Yields

Step Reaction Description Reagents Solvent Temperature Time Yield (%) Notes
1 Amido protecting of 5-amino-1H-pyrazole tert-Butyl dicarbonate Methylene dichloride Room temperature 12 hrs 72 g from 50 g starting material Protects amino group
2 Nucleophilic substitution with 1,3-dibromopropane 1,3-dibromopropane Tetrahydrofuran Reflux 18 hrs 76 g Introduces linker
3 Deprotection with HCl Hydrogen chloride Methylene dichloride 0°C 24 hrs 48 g Removes Boc group
4 Ring closure via KOH Potassium hydroxide Toluene Reflux 6 hrs 18 g Forms heterocycle
5 Final functionalization Various (reduction/amination) - - - Variable Salt formation with HCl

Research Findings and Notes

  • The synthesis is highly dependent on precise control of reaction conditions, especially temperature and solvent choice, to favor the formation of the fused heterocycle over side products.
  • Use of protective groups like tert-butyl carbamate is crucial to prevent undesired reactions at amino sites during nucleophilic substitutions.
  • The ring-closure step is facilitated by strong bases such as potassium hydroxide, which promote intramolecular cyclization.
  • The final step often involves reduction or amination to introduce the methanamine group, followed by salt formation with hydrochloric acid to yield the hydrochloride salt, which enhances stability and solubility.

Additional Considerations

  • Alternative synthetic routes may involve direct cyclization strategies or multicomponent reactions, but the outlined method remains the most documented in recent patents and research literature.
  • The synthesis of the hydrochloride salt ensures high purity and facilitates pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has shown potential in biological research, particularly in studying enzyme interactions and cellular pathways. Its ability to modulate specific biological targets makes it a valuable tool in biochemical assays and molecular biology studies.

Medicine

In medicine, this compound is being explored for its therapeutic potential. It has been investigated as a core structure in the development of antiviral agents, particularly against hepatitis B virus . Its ability to inhibit viral replication highlights its potential as a lead compound for drug development.

Industry

Industrially, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the production of various commercial products.

Mechanism of Action

The mechanism of action of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, in antiviral research, it acts as a core protein allosteric modulator, inhibiting the replication of hepatitis B virus by binding to the viral core protein and disrupting its function . This interaction interferes with the virus’s ability to replicate and assemble, thereby reducing viral load.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents/Salt Form Key Properties
Target: (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride C₈H₁₀ClN₃ 183.64 Pyrazolo[1,5-a]pyridine Methanamine + HCl LogP: 2.295; PSA: 43.32
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-3-ylmethanol hydrochloride C₆H₁₁ClN₄O 190.63 Triazolo[1,5-a]pyrazine Methanol + HCl Higher polarity (O-containing)
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride C₇H₁₂Cl₂N₃ (inferred) ~215.54 (calculated) Pyrazolo[4,3-c]pyridine Methyl + 2HCl Enhanced solubility (dihydrochloride)
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)boronic acid C₇H₁₀BN₃O₂ 178.99 (calculated) Pyrazolo[1,5-a]pyridine Boronic acid Suzuki coupling applications

Structural Differences and Implications

Core Heterocycle Variations: The target compound has a pyrazolo[1,5-a]pyridine core, while the triazolo analog () replaces one nitrogen atom in the pyrazole ring with an additional nitrogen, forming a triazolo[1,5-a]pyrazine system. The 2-methyl-pyrazolo[4,3-c]pyridine dihydrochloride () features a pyrazolo[4,3-c]pyridine core with a methyl group at position 2. The dihydrochloride salt form improves aqueous solubility, making it suitable for biological assays .

Functional Group Modifications: The boronic acid derivative () replaces the methanamine group with a boronic acid, enabling use in cross-coupling reactions for synthesizing complex molecules . The triazolo analog () substitutes methanamine with methanol, altering hydrogen-bonding capacity and solubility.

Salt Forms and Solubility :

  • The target’s hydrochloride salt balances lipophilicity and solubility, whereas the dihydrochloride form of the 2-methyl analog () offers higher solubility for hydrophilic environments.

Biological Activity

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique fused pyrazolo-pyridine structure which contributes to its reactivity and biological profile. Recent studies have highlighted its role in modulating various biological pathways, particularly in the context of viral infections and cancer therapies.

Target of Action

The primary target for this compound is the Hepatitis B Virus (HBV) core protein. This compound acts as a core protein allosteric modulator (CpAM), influencing the conformation of the HBV core protein and thereby affecting the viral life cycle.

Mode of Action

The compound inhibits HBV replication by altering the structural dynamics of the core protein. In preclinical models, it has demonstrated efficacy in reducing HBV DNA levels through oral administration, showcasing its potential as an antiviral agent .

Antiviral Properties

Research indicates that this compound has promising antiviral properties. In particular, it has been investigated for its ability to inhibit HBV replication effectively. Studies have shown that it can significantly lower viral loads in infected models .

Anticancer Potential

The compound has also been explored for its anticancer activities. It has been shown to interact with various cellular pathways that are critical for cancer cell proliferation and survival. For instance, derivatives of this compound have been evaluated against several cancer cell lines such as A375 (malignant melanoma) and OE19 (esophageal adenocarcinoma), demonstrating significant cytotoxic effects .

Study 1: Antiviral Efficacy

A study conducted on a mouse model infected with HBV demonstrated that the administration of this compound led to a marked decrease in HBV DNA levels. The results indicated a potential for this compound to serve as a therapeutic option for chronic HBV infection .

Study 2: Anticancer Activity

In vitro studies revealed that derivatives of this compound exhibited IC50 values ranging from 31 nM to 73 nM against various cancer cell lines. This suggests that modifications to the core structure can enhance its potency against specific types of cancer .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidinePyrazolo-PyrimidineAnticancer
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazinePyrazolo-PyrazineAntiviral
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanolAlcohol derivativeCytotoxic

Q & A

Q. Q: What are the common synthetic routes for (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride, and how are intermediates validated?

A:

  • Synthesis: The core tetrahydropyrazolo[1,5-a]pyridine scaffold is typically constructed via cyclocondensation of hydrazine derivatives with cyclic ketones or enamines. For example, pyrazolo[1,5-a]pyrimidines are synthesized using heterocyclic amines and diazonium salts under acidic conditions .
  • Intermediate Validation: Key intermediates (e.g., tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate, CAS 165894-06-4) are characterized by LC/MS (e.g., m/z analysis) and 1^1H/13^13C NMR to confirm regiochemistry and purity .

Q. Q: How can stereochemical control be achieved during the synthesis of chiral derivatives of this compound?

A:

  • Chiral Resolution: Use of chiral auxiliaries (e.g., (S)-benzyl groups) or asymmetric catalysis (e.g., Pd-catalyzed coupling) ensures enantiomeric purity. For example, (S)-configured tetrahydropyrazolo derivatives are synthesized via enantioselective hydrogenation .
  • Validation: Chiral HPLC or polarimetry confirms enantiomeric excess (>98% ee) .

Q. Q: How should researchers address contradictions in bioactivity data across different assays?

A:

  • Cross-Validation: Use orthogonal assays (e.g., kinase inhibition vs. cellular proliferation) to confirm target engagement. For example, p38 MAP kinase inhibitors like AS1940477 (IC₅₀ = 3.2 nM) show variability in cell-based assays due to off-target effects; SPR or CETSA assays validate specificity .
  • Data Normalization: Normalize activity to control compounds (e.g., Zanubrutinib, a BTK inhibitor with C27H29N5O3 structure) to account for assay variability .

Pharmacological Profiling

Q. Q: What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

A:

  • Metabolic Stability: Use human liver microsomes (HLM) or hepatocytes to measure intrinsic clearance (e.g., CLint < 10 µL/min/mg indicates low clearance).
  • Permeability: Caco-2 monolayer assays (Papp > 1 × 10⁻⁶ cm/s) predict intestinal absorption .

Q. Q: What strategies improve the solubility of this compound without compromising target affinity?

A:

  • Salt Formation: Hydrochloride salts (e.g., CAS 123308-28-1) enhance aqueous solubility (>5 mg/mL in PBS) while maintaining potency .
  • Prodrug Design: Introduce phosphate or PEGylated groups (e.g., NHS-PEG4-azide, CAS 944251-24-5) to improve bioavailability .

Analytical and Safety Considerations

Q. Q: How can impurities in scaled-up batches be identified and mitigated?

A:

  • Impurity Profiling: Use UPLC-QTOF-MS to detect byproducts (e.g., dehalogenated derivatives or oxidation products). For example, brominated intermediates (CAS 1823786-82-8) may degrade under acidic conditions .
  • Safety Protocols: Follow GHS hazard codes (e.g., H301/H311 for acute toxicity) and use closed-system handling for amine hydrochlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine hydrochloride

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